N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-cyano-2-methylsulfanylphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-5-3-4-6-13(11)16(19)18-14-9-12(10-17)7-8-15(14)20-2/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISEWKNJMJDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C#N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide typically involves the reaction of 5-cyano-2-(methylsulfanyl)aniline with 2-methylbenzenecarbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry
N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials and specialty chemicals.
Biology
The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it may interact with specific biological targets, influencing various biochemical pathways.
Medicine
Ongoing research is exploring the compound's potential as a therapeutic agent for treating various diseases. Its structural characteristics suggest possible applications in drug development, particularly in targeting specific enzymes and receptors involved in disease processes.
Case Studies
Several studies have evaluated the biological effects of this compound:
Antimicrobial Activity Study (2024)
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on:
- Staphylococcus aureus: MIC = 32 µg/mL
- Escherichia coli: MIC = 64 µg/mL
Anticancer Activity Evaluation (2023)
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : Showed a dose-dependent decrease in cell viability:
- IC50 value = 15 µM after 48 hours of treatment.
Anti-inflammatory Model Study (2025)
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide involves its interaction with specific molecular targets and pathways. The cyano group and methylsulfanyl group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfanyl Group
Compound A : N-[5-Cyano-2-(Phenylsulfanyl)phenyl]-4-Methylbenzenecarboxamide
- CAS No.: 337923-97-4
- Molecular Formula : C₂₁H₁₆N₂OS
- Molecular Weight : 344.43 g/mol
- Key Differences :
- The methylsulfanyl (SCH₃) group is replaced with a phenylsulfanyl (SPh) substituent.
- The benzamide core has a 4-methyl group instead of 2-methyl.
- Implications :
Compound B : N-(5-Cyano-2-[(4-Methylphenyl)Sulfanyl]Phenyl)-2-Methylbenzenecarboxamide
- CAS No.: 303147-13-9
- Molecular Formula : C₂₂H₁₉N₂OS
- Molecular Weight : 363.47 g/mol
- Key Differences :
- The methylsulfanyl group is replaced with a 4-methylphenylsulfanyl group (SCH₂C₆H₄-4-CH₃).
Variations in the Benzamide Core
Compound C : 4-Chloro-N-[5-Cyano-2-(Methylsulfanyl)Phenyl]Benzenecarboxamide
- CAS No.: 422274-69-9
- Molecular Formula : C₁₆H₁₃ClN₂OS
- Molecular Weight : 316.80 g/mol
- Key Differences :
- The 2-methyl group on the benzamide is replaced with a 4-chloro substituent.
- Implications :
Research Findings and Implications
Electronic and Steric Effects
- Cyano Group: Present in all compounds, this strong electron-withdrawing group likely stabilizes the aromatic ring and influences hydrogen-bonding interactions.
- Sulfanyl Group Variations :
- Methylsulfanyl (SCH₃): Moderate electron-donating effect via sulfur’s lone pairs.
- Phenylsulfanyl (SPh): Introduces π-π stacking capabilities but increases steric bulk.
- 4-Methylphenylsulfanyl (SCH₂C₆H₄-4-CH₃): Combines steric bulk with enhanced lipophilicity.
- Benzamide Substitutions: 2-Methyl vs. 4-Methyl: Positional isomerism affects electronic distribution; 2-methyl may induce greater steric hindrance near the amide bond. Chlorine vs.
Crystallographic Insights
- While direct crystallographic data for the target compound are unavailable, Compound A () demonstrates how intramolecular hydrogen bonds (C–H⋯O) and planar pyrazole rings stabilize molecular conformation. Similar stabilization mechanisms may apply to the target compound’s crystal structure .
Biological Activity
N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide, also known by its CAS number 303147-13-9, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C22H18N2OS
- Molar Mass: 358.46 g/mol
- Structural Features: The compound contains a cyano group, a methylsulfanyl group, and a benzenecarboxamide moiety, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition: The cyano and methylsulfanyl groups can influence enzyme activity by acting as inhibitors or modulators.
- Receptor Binding: The compound may bind to various receptors, affecting signal transduction pathways critical for cellular responses.
- Antioxidant Activity: Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.
Anticancer Potential
Recent studies have indicated that this compound possesses anticancer properties:
- Cell Line Studies: In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis (programmed cell death). For instance, it has been tested against breast cancer and lung cancer cell lines with promising results .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory activity:
- Animal Models: Research involving animal models of inflammation indicated that treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[5-cyano-2-(methylsulfanyl)phenyl]acetamide | Contains acetamide instead of benzenecarboxamide | Moderate anticancer activity |
| N-[5-cyano-2-(methylsulfanyl)phenyl]propionamide | Propionamide moiety | Lower anti-inflammatory effects |
| N-[5-cyano-2-(methylsulfanyl)phenyl]butyramide | Butyramide moiety | Limited biological studies available |
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect .
- Inflammation Model Study : In a controlled experiment using mice with induced inflammation, administration of the compound led to a marked decrease in paw swelling and histological evidence of reduced inflammatory cell infiltration compared to the control group .
Q & A
Q. What are the standard synthetic routes for N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide?
The synthesis typically involves a multi-step route:
- Step 1 : Coupling of 5-cyano-2-(methylsulfanyl)aniline with 2-methylbenzoic acid derivatives using activating agents like HATU or DCC under inert atmospheres (N₂/Ar).
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
- Key Conditions : Temperature control (60–80°C), anhydrous solvents, and monitoring by TLC/LC-MS .
| Parameter | Typical Conditions |
|---|---|
| Reaction Temperature | 60–80°C |
| Catalyst | HATU or DCC |
| Purification | Column chromatography (EtOAc/Hexane) |
Q. Which spectroscopic methods are used to confirm the compound’s structure?
- NMR : ¹H/¹³C NMR to verify aromatic protons, cyano (-CN), and methylsulfanyl (-SMe) groups.
- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-S bond).
- X-ray Diffraction : For absolute configuration confirmation, utilizing programs like SHELXL .
Q. How do functional groups influence the compound’s biological activity?
- The cyano group enhances electrophilicity, enabling interactions with nucleophilic enzyme residues.
- The methylsulfanyl group contributes to lipophilicity, improving membrane permeability.
- Validation via biochemical assays (e.g., IC₅₀ determination in enzyme inhibition studies) .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structure refinement be resolved?
- Software Tools : Use SHELXL for refinement, checking for twinning (TWIN/BASF commands) and disorder modeling.
- Validation Metrics : Monitor R-factors (R₁ < 0.05), residual electron density, and agreement with geometric restraints.
- Example : In a related sulfonamide derivative, hydrogen bonding (C—H⋯O, N—H⋯O) stabilized the crystal lattice, with dihedral angles between rings reported as 16.96° and 38.93° .
| Crystallographic Parameter | Value |
|---|---|
| Dihedral Angle (Ring A–B) | 16.96° ± 0.06° |
| Dihedral Angle (Ring A–C) | 38.93° ± 0.06° |
| Hydrogen Bond (N—H⋯O) | 2.02 Å (distance) |
Q. What strategies optimize reaction yields when steric hindrance limits coupling efficiency?
- Steric Mitigation : Introduce bulkier protecting groups (e.g., tert-butyl) transiently, then deprotect post-coupling.
- Computational Modeling : Use DFT (Density Functional Theory) to predict steric clashes and adjust substituent positions .
- Reagent Optimization : Screen coupling agents (e.g., PyBOP vs. HATU) and solvents (DMF vs. THF) to enhance reactivity .
Q. How can discrepancies in biochemical assay results (e.g., IC₅₀ variability) be addressed?
- Control Experiments : Ensure enzyme purity (>95% by SDS-PAGE) and standardized substrate concentrations.
- Orthogonal Assays : Validate inhibition using SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry).
- Structural Validation : Co-crystallize the compound with target enzymes to confirm binding modes .
Methodological Considerations
Q. What computational approaches predict the compound’s electronic effects on reactivity?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
- MD Simulations : Model solvation effects and ligand-protein dynamics over 100+ ns trajectories.
- Software : Gaussian, ORCA, or VASP for quantum mechanics; AMBER or GROMACS for dynamics .
Q. How is the compound’s stability assessed under varying pH conditions?
- Kinetic Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
- Degradation Products : Identify by LC-MS; common pathways include hydrolysis of the carboxamide group.
- Stabilizers : Add antioxidants (e.g., BHT) for sulfanyl group protection .
Data Contradiction Analysis
Q. How to reconcile conflicting data in SAR (Structure-Activity Relationship) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
